3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms. This compound is characterized by the presence of a pyridine moiety, which contributes to its unique chemical properties and potential biological activities. The compound's structure can be represented as follows:
The triazole ring is known for its role in various pharmacological applications, including antimicrobial and anti-inflammatory activities. The presence of the pyridine group enhances the compound's ability to interact with biological targets.
3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one can be sourced from various synthetic routes involving pyridine derivatives and triazole precursors. It is classified under:
This classification is significant as it dictates the compound's reactivity and potential applications in medicinal chemistry.
The synthesis of 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:
For example, one method involves treating a pyridine azide with an appropriate hydrazine derivative in a solvent like DMSO at elevated temperatures to facilitate cyclization into the triazole structure .
The molecular structure of 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one features:
Key structural data include:
3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions typical of triazoles:
For instance, reactions involving electrophilic aromatic substitution can modify the pyridine ring while preserving the triazole functionality .
The mechanism of action for compounds like 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one often involves:
Data from biological assays can elucidate its efficacy against specific targets .
Key physical properties include:
Chemical properties relevant to this compound include:
Analyses such as infrared spectroscopy can provide information on functional groups present within the molecule .
The applications of 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one span various fields:
Research continues to explore its full potential across these domains .
1,2,4-Triazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. This heterocyclic system (molecular formula C₂H₃N₃) exhibits tautomerism, predominantly favoring the 1H-form over the 4H-form due to lower energy stability [2]. The triazole ring acts as a bioisostere for carboxylic acids, esters, and amides, enhancing metabolic stability and bioavailability while enabling diverse molecular interactions [2] [10]. Clinically, 1,2,4-triazoles are integral to antifungal agents (e.g., fluconazole and voriconazole), which inhibit fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis [2]. Beyond antifungals, they exhibit:
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs
Drug Name | Therapeutic Category | Primary Target/Mechanism |
---|---|---|
Voriconazole | Antifungal | CYP51 Inhibition |
Letrozole | Anticancer (Breast) | Aromatase Inhibition |
Ribavirin | Antiviral | RNA Synthesis Inhibition |
Alprazolam | Anxiolytic | GABA_A Receptor Modulation |
Pyridine-triazole hybrids merge the hydrogen-bonding capacity and planarity of 1,2,4-triazoles with the aromatic stacking capability and basicity of pyridine rings. This synergy enhances target binding through:
3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one (CAS: 59282-83-6) exemplifies a rationally optimized pyridine-triazole hybrid. Its structure features:
Table 2: Physicochemical Properties of 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 162.15 g/mol | Calculated [1] |
LogP | 0.57 | Computational [1] |
Topological Polar Surface Area | 74.69 Ų | PubChem [1] |
Hydrogen Bond Acceptors | 4 | PubChem [1] |
Hydrogen Bond Donors | 2 | PubChem [1] |
Recent research highlights its therapeutic relevance:
Table 3: Biological Activities of Pyridine-Triazole Hybrid Analogues
Hybrid Structure | Biological Activity | Potency (IC₅₀/EC₅₀/MIC) | Target/Mechanism |
---|---|---|---|
Triazole-Carbazole (e.g., 19) | Antifungal | MIC₈₀: 0.0156 μg/mL [2] | Membrane Depolarization |
NY-26 (Triazole Derivative) | Ferroptosis Inhibition | EC₅₀: 62 nM [6] | Lipid ROS Scavenging |
Triazolyl-Pyrimidine | Anticancer (MCF-7) | IC₅₀: 1.5–2.7 μM [8] | Kinase Inhibition |
Pyridine-Sulfonamide-Triazole | Antibacterial | MIC: <1.9 μg/mL [7] | DNA Gyrase Inhibition |
Future directions include structural optimization to improve target selectivity (e.g., kinase or CYP isoform specificity) and hybrid conjugates for multifunctional therapeutics [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3